![molecular formula C28H25F2NO5 B13860038 (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone](/img/structure/B13860038.png)
(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ezetimibe Diacetate is a derivative of Ezetimibe, a medication primarily used to reduce high blood cholesterol levels. Ezetimibe works by inhibiting the absorption of cholesterol in the small intestine, making it a valuable tool in the management of hyperlipidemia and related cardiovascular conditions .
準備方法
Synthetic Routes and Reaction Conditions
Ezetimibe Diacetate can be synthesized through various methods, including the spray-drying technique. This method involves dissolving Ezetimibe in ethanol along with hydrophilic carriers like PVP-K30 and poloxamer 188. The solution is then spray-dried to form solid dispersions with improved solubility and dissolution characteristics .
Industrial Production Methods
Industrial production of Ezetimibe Diacetate often involves optimizing the spray-drying process to enhance the bioavailability of the compound. Parameters such as inlet temperature, pump feed rate, and solid content are controlled to achieve the desired product characteristics .
化学反応の分析
Types of Reactions
Ezetimibe Diacetate undergoes various chemical reactions, including:
Oxidation: Minimal phase I oxidation occurs to form SCH 57871.
Glucuronidation: The main metabolic pathway involves glucuronidation by enzymes such as UGT1A1, UGT1A3, and UGT2B15.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents under controlled conditions.
Glucuronidation: Enzymatic reactions facilitated by uridine 5′-diphosphate (UDP)-glucuronic acid.
Major Products Formed
SCH 57871: Formed through minimal oxidation.
Ezetimibe Glucuronide: The primary metabolite formed through glucuronidation.
科学的研究の応用
Ezetimibe Diacetate has a wide range of scientific research applications:
Chemistry: Used in studies to improve the solubility and bioavailability of poorly soluble drugs.
Biology: Investigated for its role in cholesterol metabolism and absorption.
Medicine: Primarily used to manage hyperlipidemia and reduce cardiovascular risks.
Industry: Utilized in the formulation of pharmaceutical products with enhanced dissolution profiles.
作用機序
Ezetimibe Diacetate exerts its effects by selectively inhibiting the absorption of cholesterol and phytosterol in the small intestine. The primary target is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) protein. By binding to NPC1L1, Ezetimibe Diacetate prevents the uptake of cholesterol into enterocytes, thereby reducing the delivery of intestinal cholesterol to the liver .
類似化合物との比較
Similar Compounds
Atorvastatin: A statin used to lower cholesterol levels by inhibiting HMG-CoA reductase.
Simvastatin: Another statin with a similar mechanism of action to Atorvastatin.
Uniqueness
Unlike statins, Ezetimibe Diacetate does not affect the synthesis of cholesterol in the liver but rather inhibits its absorption in the intestine. This unique mechanism makes it a valuable adjunct therapy for patients who do not achieve target cholesterol levels with statins alone or who experience statin intolerance .
Ezetimibe Diacetate stands out due to its distinct mechanism of action and its ability to be combined with other lipid-lowering agents to achieve optimal cholesterol management.
特性
分子式 |
C28H25F2NO5 |
|---|---|
分子量 |
493.5 g/mol |
IUPAC名 |
[4-[(2S,3R)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate |
InChI |
InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26+,27-/m1/s1 |
InChIキー |
DCEGDCNFJOXKQY-KWXIBIRDSA-N |
異性体SMILES |
CC(=O)OC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)OC(=O)C |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


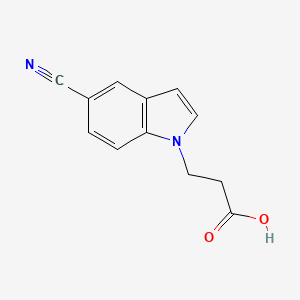

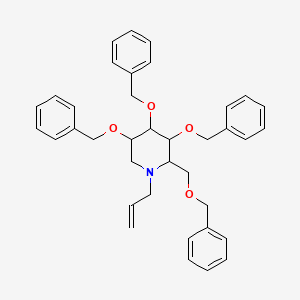
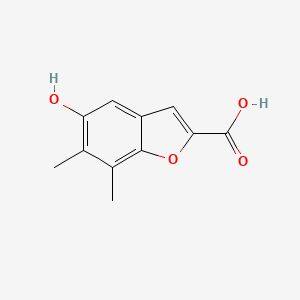
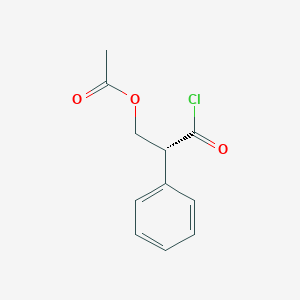
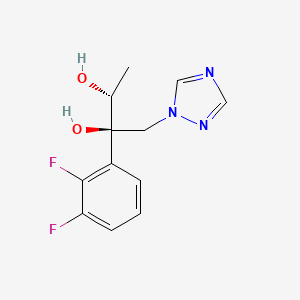
![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-ol](/img/structure/B13859990.png)

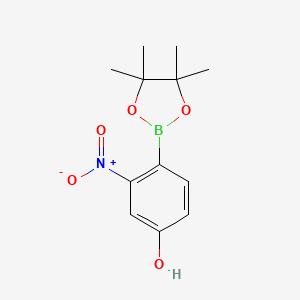
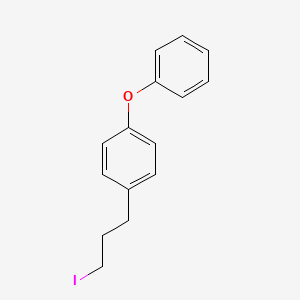
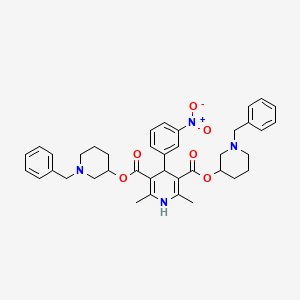
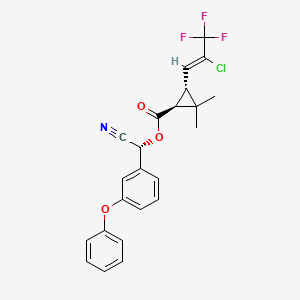
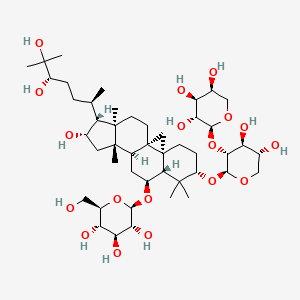
![N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide](/img/structure/B13860020.png)
